

Cdk2-IN-8 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	Cdk2-IN-8	
Cat. No.:	B12408838	Get Quote

Application Notes and Protocols for Cdk2 Inhibitors

A Note on **Cdk2-IN-8**: Publicly available information for a specific molecule designated "**Cdk2-IN-8**" is limited. The following protocols and data are provided for a representative and well-characterized Cdk2 inhibitor, and can be adapted for other selective Cdk2 inhibitors with appropriate validation. Researchers should always refer to the manufacturer's specific product data sheet for the exact compound being used.

Introduction to Cdk2 Inhibition

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1][2][3] Its activity is dependent on binding to its regulatory cyclin partners, Cyclin E and Cyclin A.[2][3] Dysregulation of the Cdk2 pathway is a common feature in many cancers, making it an attractive target for therapeutic development.[1] [3][4] Selective Cdk2 inhibitors are valuable tools for studying cell cycle control and for investigating potential anticancer therapies. These inhibitors typically function by competing with ATP for the binding site on the Cdk2 enzyme.[5]

Chemical Properties and Storage

Proper handling and storage of Cdk2 inhibitors are critical for maintaining their stability and activity. The following table summarizes typical properties and recommended storage



conditions, which may vary between specific inhibitors.

Property	Data	
Molecular Formula	Varies by specific inhibitor.	
Molecular Weight	Varies by specific inhibitor.	
Appearance	Typically a solid, ranging from white to off-white or yellow.[6][7]	
Storage of Solid	Store powder at -20°C for long-term storage (up to 3 years).[6][8][9]	
Storage of Solution	Store stock solutions in an appropriate solvent at -80°C for up to 6 months to 2 years, or at -20°C for up to 1 year.[6][8][9] Avoid repeated freeze-thaw cycles.[8]	

Solubility and Preparation of Stock Solutions

The solubility of Cdk2 inhibitors can vary significantly. It is crucial to use the appropriate solvent to prepare a concentrated stock solution.

Solvent	Solubility and Preparation Notes	
DMSO	Most Cdk2 inhibitors are soluble in dimethyl sulfoxide (DMSO).[6][7][8][9][10] For example, some inhibitors can be dissolved in DMSO at concentrations up to 100 mg/mL (204.70 mM). [6] The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][8] Sonication or warming (e.g., to 60°C or 80°C) may be necessary to fully dissolve the compound.[7][8]	
	[9]	
Water	Cdk2 inhibitors are generally poorly soluble in aqueous solutions.[4][8]	



Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Equilibrate the vial of the Cdk2 inhibitor to room temperature before opening.
- Weigh out the desired amount of the inhibitor using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 450 g/mol , add 222.2 μ L of DMSO to 1 mg of the inhibitor.
- Vortex and, if necessary, sonicate or warm the solution to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

In Vitro Assays Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of Cdk2.

Representative IC50 Values for Selective Cdk2 Inhibitors:

Inhibitor	IC50 (Cdk2/Cyclin A)	Selectivity Notes
CDK2-IN-3	60 nM	Potent and selective.[11]
CDK2-IN-4	44 nM	>2,000-fold selective over Cdk1/Cyclin B.[10]
CDK2-IN-18	8 nM (Cdk2/E)	Also inhibits Cdk4/D1 with an IC50 of 46 nM.[12]
CDK2-IN-23	0.29 nM	Highly potent and kinase selective.[6]

Protocol for a Cdk2/Cyclin A Kinase Assay:



- Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
- Add recombinant Cdk2/Cyclin A enzyme to the wells of a microplate.
- Add serial dilutions of the Cdk2 inhibitor (typically from a DMSO stock, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%).
- Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a histone H1
 peptide) and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.
- Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based Proliferation Assay

This assay assesses the effect of the Cdk2 inhibitor on the growth and viability of cancer cell lines.

Protocol for a Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®):

- Seed cancer cells (e.g., a cell line with known Cdk2 pathway dependency) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of the Cdk2 inhibitor in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used).
- Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).



- Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Studies

For in vivo experiments, a suitable formulation is required to ensure bioavailability.

Example In Vivo Formulation:

A common formulation involves a mixture of solvents to keep the compound in solution. For example, a working solution might be prepared by diluting a DMSO stock into a vehicle containing PEG300, Tween-80, and saline.[10]

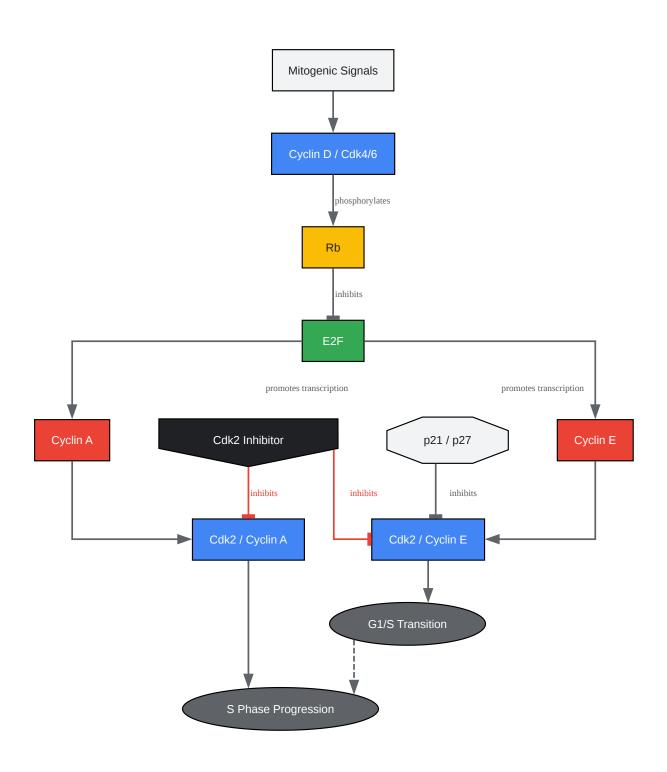
Protocol for Preparation of an In Vivo Formulation:

- Prepare a concentrated stock solution of the Cdk2 inhibitor in DMSO (e.g., 20.8 mg/mL).[10]
- In a sterile tube, add 400 μL of PEG300.
- Add 100 μL of the DMSO stock solution to the PEG300 and mix thoroughly.[10]
- Add 50 μL of Tween-80 and mix until the solution is clear.[10]
- Add 450 μL of saline to bring the final volume to 1 mL.[10]
- The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used. It is recommended to prepare this formulation fresh on the day of use.[11]

Signaling Pathways and Experimental Workflows Cdk2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of Cdk2 in the G1/S transition of the cell cycle.





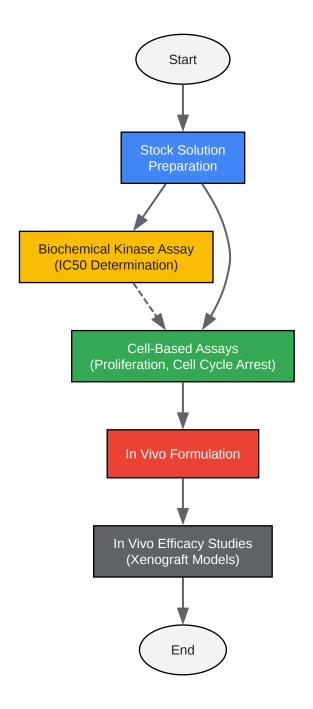
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Caption: Cdk2 signaling pathway in the cell cycle.



Experimental Workflow for Evaluating a Cdk2 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a Cdk2 inhibitor.



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Caption: Workflow for Cdk2 inhibitor evaluation.



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